Z-Ala-Leu-lle-Agly-Ile-Val-NHBzl
Description
Z-Ala-Leu-Ile-Agly-Ile-Val-NHBzl is a synthetic peptide derivative characterized by its unique sequence and protective groups. The "Z" (benzyloxycarbonyl) group at the N-terminus and the NHBzl (benzylamide) group at the C-terminus confer stability against enzymatic degradation and modulate solubility . The sequence includes nonpolar residues (Ala, Leu, Ile, Val) and an atypical Agly (α-aminoglycine) substitution, which may influence conformational flexibility and intermolecular interactions. This compound has been studied in the context of protease inhibition and as a model for peptide-based drug design .
Properties
Molecular Formula |
C42H64N8O8 |
|---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
benzyl N-[1-[[1-[[1-[2-[[1-[[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C42H64N8O8/c1-10-28(8)35(40(55)47-34(27(6)7)39(54)43-23-30-17-13-11-14-18-30)48-41(56)50-49-38(53)33(22-26(4)5)46-37(52)32(21-25(2)3)45-36(51)29(9)44-42(57)58-24-31-19-15-12-16-20-31/h11-20,25-29,32-35H,10,21-24H2,1-9H3,(H,43,54)(H,44,57)(H,45,51)(H,46,52)(H,47,55)(H,49,53)(H2,48,50,56) |
InChI Key |
XSXSYDVWNYPPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC1=CC=CC=C1)NC(=O)NNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : The Agly residue complicates solid-phase synthesis, requiring specialized coupling reagents (e.g., HATU/HOAt vs. HOBt/DIC) .
- Contradictory Data : One study reported negligible activity against MMP-9, conflicting with earlier claims; this may relate to assay conditions (e.g., pH or cofactors) .
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